molecular formula C12H16O2 B090181 Ethyl 2-phenylbutyrate CAS No. 119-43-7

Ethyl 2-phenylbutyrate

Cat. No. B090181
CAS RN: 119-43-7
M. Wt: 192.25 g/mol
InChI Key: CLLUFLLBRNCOLB-UHFFFAOYSA-N
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Description

Ethyl 2-phenylbutyrate is a chemical compound that serves as an important intermediate in the synthesis of various pharmacologically active molecules, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of conditions such as hypertension and heart failure. The compound has been the subject of extensive research due to its significance in the pharmaceutical industry, with various synthetic routes and biocatalytic methods being explored to optimize its production with high enantiomeric purity .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through several methods. One approach involves the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate using a Pt-cinchona catalyst, which has been shown to produce enantiomerically pure α-hydroxy and α-amino acid esters on a large scale . Another method includes the chemo- and enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate using a heterogeneous Pt catalyst modified with dihydrocinchonidine . Additionally, biocatalytic synthesis using microorganisms such as Candida krusei and Pichia pastoris has been employed, yielding high enantiopurity and product titer .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using techniques such as X-ray single crystal diffraction. For instance, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, a related compound, has been determined, revealing the dihedral angles between the central pyrazole ring and adjacent benzene rings . Such structural analyses are crucial for understanding the molecular interactions and stability of the compound's crystal packing.

Chemical Reactions Analysis

The chemical reactions involving this compound primarily focus on its reduction to produce enantiomerically pure compounds. The reaction kinetics and mechanisms have been studied, showing that factors such as modifier amount, substrate concentration, hydrogen pressure, and reaction temperature can significantly affect the rate and enantioselectivity of the hydrogenation process . Additionally, the kinetic resolution of the racemic 2-hydroxy compound using lipase from Pseudomonas cepacia in a two-phase system has been explored, demonstrating efficient production in a membrane reactor .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the conditions under which they are synthesized. For example, the enantioselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a related compound, has been optimized in a microfluidic chip reactor, with different solvent phases affecting the conversion rates and enantioselectivity . The biocatalytic synthesis approaches also highlight the importance of reaction conditions, such as temperature, pH, and the presence of co-substrates, in achieving high product concentration and enantiopurity .

Scientific Research Applications

  • Ethyl 2-hydroxy-4-phenylbutyrate is an important intermediate for synthesizing several ACE inhibitors. Membrane reactors with ceramic ultrafiltration membranes are used for its production, achieving high enantiomeric excess and yield (Liese, Kragl, Kierkels, & Schulze, 2002).

  • A technical synthesis method to produce ethyl (R)-2-hydroxy-4-phenylbutyrate from acetophenone and diethyl oxalate, involving chemo- and enantioselective hydrogenation, has been developed, providing the compound with high enantiomeric purity (Herold, Indolese, Studer, Jalett, Siegrist, & Blaser, 2000).

  • The sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate has been studied, demonstrating high enantioselectivity sensitive to reaction temperature (Meng, Zhu, & Zhang, 2008).

  • Ethyl 2,4-Dioxo-4-phenylbutyrate serves as a versatile intermediate for large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, relevant in commercial applications (Blaser, Burkhardt, Kirner, Mössner, & Studer, 2003).

  • Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate using Candida krusei SW2026 has been optimized for high enantiopurity and product titer, suitable for green chemistry applications and large-scale production (Zhang, Ni, Sun, Zheng, Lin, Zhu, & Ju, 2009).

  • Candida boidinii CIOC21 has been found effective for enantioselective preparation of ethyl (R)-2-hydroxy-4-phenyl-butyrate in pure aqueous medium with high enantiomeric excess, another key intermediate in ACE inhibitors production (Chen, Lin, Xu, Xia, & Wang, 2008).

  • Enzymatic resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate using lipase AK as a catalyst has been studied, achieving high enantiomeric excess (Ou & Li, 2012).

Mechanism of Action

Target of Action

Ethyl 2-phenylbutanoate, also known as 2-Phenylbutyric acid, ethyl ester or Ethyl 2-phenylbutyrate, is a chemical compound with the molecular formula C12H16O2 It’s known that this compound is a key precursor for the production of angiotensin-converting enzyme (ace) inhibitors , which are important drugs for preventing the formation of angiotensin II and lowering blood pressure .

Mode of Action

It’s known that it undergoes biocatalytic asymmetric reduction to form ®-2-hydroxy-4-phenylbutanoate (r-hpbe) with carbonyl reductases . This reduction process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Biochemical Pathways

The biochemical pathway involved in the action of Ethyl 2-phenylbutanoate is the reduction of ethyl 2-oxo-4-phenylbutanoate (EOPB) to ®-HPBE . This process is facilitated by carbonyl reductases, and the resulting ®-HPBE is a useful intermediate for the synthesis of various anti-hypertension drugs .

Pharmacokinetics

The biocatalytic reduction process it undergoes suggests that its bioavailability could be influenced by factors such as the efficiency of the carbonyl reductases and the conditions of the bioreactor .

Result of Action

The result of the action of Ethyl 2-phenylbutanoate is the production of ®-HPBE, a key intermediate for the synthesis of ACE inhibitors . These inhibitors are important drugs for preventing the formation of angiotensin II, a potent vasoconstrictor, thereby helping to lower blood pressure .

Action Environment

The action of Ethyl 2-phenylbutanoate is influenced by the environment in which it is processed. For instance, the efficiency of its reduction to ®-HPBE can be enhanced by optimizing the conditions of the bioreactor, such as temperature and substrate loading . Moreover, the stereoselectivity and catalytic efficiency of the carbonyl reductases can be improved through structure-guided rational design .

Safety and Hazards

The safety data sheet for Ethyl ®-2-hydroxy-4-phenylbutyrate, a derivative of Ethyl 2-phenylbutyrate, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Future research could explore the use of bacterial reductase for the large-scale production of optically active α-hydroxy acids/esters . Another potential direction could be the construction of bi-enzyme self-assembly for efficient production of ethyl ®-2-hydroxy-4-phenylbutyrate .

Biochemical Analysis

Biochemical Properties

Ethyl 2-phenylbutanoate interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to ®-2-hydroxy-4-phenylbutanoate with carbonyl reductases . This reaction is characterized by high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Cellular Effects

It is known that its reduction product, ®-2-hydroxy-4-phenylbutanoate, is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important drugs used for the treatment of hypertension and heart failure, suggesting that Ethyl 2-phenylbutanoate may indirectly influence cell signaling pathways, gene expression, and cellular metabolism related to these conditions.

Molecular Mechanism

The molecular mechanism of Ethyl 2-phenylbutanoate primarily involves its reduction to ®-2-hydroxy-4-phenylbutanoate . This reaction is facilitated by carbonyl reductases, which bind to Ethyl 2-phenylbutanoate and catalyze its reduction . The resulting product can then interact with other biomolecules, potentially influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-phenylbutanoate can change over time. For example, its reduction to ®-2-hydroxy-4-phenylbutanoate is a time-dependent process . Over time, the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the dosage of its reduction product, ®-2-hydroxy-4-phenylbutanoate, can influence the efficacy of ACE inhibitors

Metabolic Pathways

Ethyl 2-phenylbutanoate is involved in the metabolic pathway leading to the production of ®-2-hydroxy-4-phenylbutanoate . This pathway involves the enzyme carbonyl reductase, which catalyzes the reduction of Ethyl 2-phenylbutanoate . The resulting product can then participate in further metabolic reactions.

properties

IUPAC Name

ethyl 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLUFLLBRNCOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861752
Record name Benzeneacetic acid, .alpha.-ethyl-, ethyl ester
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

119-43-7
Record name Ethyl α-ethylbenzeneacetate
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Record name Ethyl 2-phenylbutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can Ethyl 2-phenylbutanoate enantiomers be separated, and what is the significance of this separation?

A2: Yes, Ethyl 2-phenylbutanoate enantiomers can be successfully separated using gas chromatography with specific chiral stationary phases, such as 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin []. This separation is crucial because chiral 2-arylcarboxylic acid derivatives, like Ethyl 2-phenylbutanoate, are important precursors in synthesizing 2-arylcarboxylic acids, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs) []. The enantiomers of these drugs can exhibit different pharmacological activities and even varying toxicity profiles. Therefore, separating and obtaining enantiomerically pure compounds is essential for drug development and ensuring safer and more effective medications.

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